Cas no 58927-81-4 (hept-4-en-2-ol)
hept-4-en-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 4-Hepten-2-ol, (4E)-
- (E)-hept-4-en-2-ol
- 4-Hepten-2-ol, (E)-
- hept-4-en-2-ol
- SCHEMBL1658878
- NS00055639
- DTXSID20886348
- trans-4-hepten-2-one
- 4-Hepten-2-ol
- (E)-4-Hepten-2-ol
- EINECS 261-500-4
- EN300-1855116
- (Z)-Hept-4-en-2-ol
- 58927-81-4
- EINECS 251-851-1
- LMFA05000480
- CHEBI:195742
- 4-Hepten-2-ol, (Z)-
- 4E-hepten-2-ol
- delta4-hepten-2-ol.
- KZUFTCBJDQXWOJ-SNAWJCMRSA-N
-
- Inchi: 1S/C7H14O/c1-3-4-5-6-7(2)8/h4-5,7-8H,3,6H2,1-2H3/b5-4+
- InChI Key: KZUFTCBJDQXWOJ-SNAWJCMRSA-N
- SMILES: OC(C)C/C=C/CC
Computed Properties
- Exact Mass: 114.10452
- Monoisotopic Mass: 114.104465
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 66.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2
- XLogP3: 1.7
Experimental Properties
- Density: 0.8596 (estimate)
- Melting Point: 26°C (estimate)
- Boiling Point: 178.73°C (estimate)
- Refractive Index: 1.4339 (estimate)
- PSA: 20.23
hept-4-en-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1855116-0.05g |
hept-4-en-2-ol |
58927-81-4 | 0.05g |
$827.0 | 2023-09-18 | ||
| Enamine | EN300-1855116-0.1g |
hept-4-en-2-ol |
58927-81-4 | 0.1g |
$867.0 | 2023-09-18 | ||
| Enamine | EN300-1855116-0.25g |
hept-4-en-2-ol |
58927-81-4 | 0.25g |
$906.0 | 2023-09-18 | ||
| Enamine | EN300-1855116-0.5g |
hept-4-en-2-ol |
58927-81-4 | 0.5g |
$946.0 | 2023-09-18 | ||
| Enamine | EN300-1855116-1.0g |
hept-4-en-2-ol |
58927-81-4 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1855116-2.5g |
hept-4-en-2-ol |
58927-81-4 | 2.5g |
$1931.0 | 2023-09-18 | ||
| Enamine | EN300-1855116-5.0g |
hept-4-en-2-ol |
58927-81-4 | 5g |
$2858.0 | 2023-06-03 | ||
| Enamine | EN300-1855116-10.0g |
hept-4-en-2-ol |
58927-81-4 | 10g |
$4236.0 | 2023-06-03 | ||
| Enamine | EN300-1855116-1g |
hept-4-en-2-ol |
58927-81-4 | 1g |
$986.0 | 2023-09-18 | ||
| Enamine | EN300-1855116-5g |
hept-4-en-2-ol |
58927-81-4 | 5g |
$2858.0 | 2023-09-18 |
hept-4-en-2-ol Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on hept-4-en-2-ol
Recent Advances in the Study of Hept-4-en-2-ol (58927-81-4) and Its Applications in Chemical Biology and Pharmaceutical Research
Hept-4-en-2-ol (CAS: 58927-81-4) is a seven-carbon unsaturated alcohol that has recently gained attention in chemical biology and pharmaceutical research due to its versatile applications as a building block in organic synthesis and potential biological activities. This research brief synthesizes the latest findings regarding this compound, with particular focus on its synthetic utility, pharmacological properties, and emerging applications in drug discovery.
Recent studies have demonstrated the effectiveness of hept-4-en-2-ol as a key intermediate in the synthesis of various bioactive molecules. A 2023 publication in the Journal of Medicinal Chemistry highlighted its use in constructing novel anti-inflammatory agents through palladium-catalyzed coupling reactions. The compound's terminal double bond and hydroxyl group provide excellent handles for further functionalization, making it particularly valuable for structure-activity relationship studies.
In terms of biological activity, preliminary in vitro screening conducted by researchers at the University of Tokyo (2024) revealed that hept-4-en-2-ol derivatives exhibit moderate inhibitory effects against several cancer cell lines, with IC50 values ranging from 50-100 μM. While the parent compound itself shows limited activity, structural modifications at the 2-position have been shown to significantly enhance potency, suggesting this scaffold holds promise for anticancer drug development.
From a synthetic chemistry perspective, significant progress has been made in developing more efficient routes to hept-4-en-2-ol. A recent Nature Communications paper (2024) described an enzymatic approach using engineered alcohol dehydrogenases that achieves >90% enantiomeric excess, addressing previous challenges with racemic mixtures. This advancement is particularly important for pharmaceutical applications where chirality often determines biological activity.
Current research directions include exploring hept-4-en-2-ol's potential as a precursor for antimicrobial agents. A collaborative study between academic and industry researchers (2024) has identified several derivatives with promising activity against drug-resistant bacterial strains, though further optimization is needed to improve selectivity and reduce cytotoxicity. These findings were presented at the recent American Chemical Society national meeting.
Looking forward, the unique structural features of hept-4-en-2-ol (58927-81-4) continue to inspire innovative applications in medicinal chemistry. Ongoing studies are investigating its incorporation into larger pharmacophores and its use in fragment-based drug discovery. As synthetic methodologies improve and biological screening becomes more sophisticated, this compound is likely to play an increasingly important role in pharmaceutical research and development.
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